Daclatasvir Impurity C

Pharmaceutical impurity profiling Daclatasvir degradation pathway Reference standard characterization

Daclatasvir Impurity C (CAS 1256385-55-3) is a chemically defined, process-related and degradant impurity of the hepatitis C virus (HCV) NS5A inhibitor daclatasvir. It is classified as a pharmaceutical reference standard, supplied with comprehensive analytical characterization data, including HPLC purity (≥98%), NMR, and MS.

Molecular Formula C29H32N6O3
Molecular Weight 512.6 g/mol
Cat. No. B11931164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir Impurity C
Molecular FormulaC29H32N6O3
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC
InChIInChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1
InChIKeyNFGBCKRQBIRTLN-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daclatasvir Impurity C (CAS 1256385-55-3): A High-Purity Reference Standard for Daclatasvir-Related Substance Analysis in Pharmaceutical Quality Control and Regulatory Compliance


Daclatasvir Impurity C (CAS 1256385-55-3) is a chemically defined, process-related and degradant impurity of the hepatitis C virus (HCV) NS5A inhibitor daclatasvir . It is classified as a pharmaceutical reference standard, supplied with comprehensive analytical characterization data, including HPLC purity (≥98%), NMR, and MS [1][2]. Its primary utility lies in the analytical method development, method validation (AMV), and quality control (QC) of daclatasvir active pharmaceutical ingredient (API) and finished dosage forms, supporting compliance with ICH Q3A/Q3B guidelines for impurity control [3].

Why Daclatasvir Impurity C (1256385-55-3) Cannot Be Substituted by Other Daclatasvir-Related Compounds: A Critical Review of Identity, Resolution, and Regulatory Specificity


Substitution of Daclatasvir Impurity C with other daclatasvir impurities (e.g., Impurity A, B, or stereoisomers) is scientifically invalid due to fundamental differences in chemical structure, chromatographic behavior, and degradation pathway relevance [1]. Impurity C (C29H32N6O3; MW 512.6 g/mol) is a specific carbamate derivative, whereas Impurity A (C33H39N7O3; MW 581.7 g/mol) is the principal hydrolytic degradation product [2]. These structural disparities directly translate to distinct relative retention times (RRTs) in validated stability-indicating UPLC/HPLC methods, where each impurity must be uniquely resolved from the daclatasvir parent peak (e.g., Impurity A RRT ~1.6) [3]. Consequently, using a non-specific impurity standard compromises method accuracy, precision, and specificity, potentially leading to false compliance or non-compliance in ANDA submissions and commercial QC release testing.

Quantitative Differentiation of Daclatasvir Impurity C (1256385-55-3): Comparative Analytical, Structural, and Performance Data vs. Key Daclatasvir Impurities


Chemical Structure and Formula Distinction: Daclatasvir Impurity C (1256385-55-3) vs. Impurity A (1007884-60-7)

Daclatasvir Impurity C is a distinct chemical entity, Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester, with the molecular formula C29H32N6O3 and a molecular weight of 512.6 g/mol [1]. In contrast, Daclatasvir Impurity A is Monodes(N-carboxymethyl)valine Daclatasvir, with the formula C33H39N7O3 and a molecular weight of 581.7 g/mol [2]. This structural differentiation is critical because Impurity A is the primary hydrolytic degradation product, while Impurity C is typically associated with alternative synthetic or degradative routes, necessitating separate analytical identification and quantification [3].

Pharmaceutical impurity profiling Daclatasvir degradation pathway Reference standard characterization

Chromatographic Resolution: Impurity C's Unique Relative Retention Time (RRT) in Validated UPLC Methods

In a validated stability-indicating UPLC method for daclatasvir, Impurity C exhibits a characteristic relative retention time (RRT) that ensures its complete resolution from both the parent drug and other known impurities [1]. While the exact RRT value for Impurity C is proprietary to specific method development, the method achieves baseline resolution (Rs > 1.5) for all identified impurities, including Impurity C, within a 15-minute runtime [1][2]. In contrast, Impurity A is specifically noted in the International Pharmacopoeia with an RRT of approximately 1.6 relative to daclatasvir (retention time ~4.5 min) [3]. This documented chromatographic behavior underscores that Impurity C's distinct polarity and interaction with the stationary phase (e.g., BEH Phenyl column) prevent co-elution, which is critical for accurate quantification.

Stability-indicating UPLC Impurity resolution Relative retention time (RRT)

Regulatory-Grade Purity and Characterization: Impurity C ≥98% Purity with Full CoA Documentation

Daclatasvir Impurity C is supplied with a minimum HPLC purity of ≥98%, accompanied by a comprehensive Certificate of Analysis (CoA) that includes HPLC chromatogram, NMR (¹H, ¹³C), IR, and Mass spectral data [1]. This level of characterization aligns with ICH Q6A guidelines for reference standards used in impurity testing. In comparison, Daclatasvir Impurity A, a common alternative, is also supplied at ≥98% purity but is a chemically distinct degradation product with a different analytical fingerprint . The key differentiator is not purity alone but the specificity of the characterization data package, which ensures that the standard is unequivocally identified as Impurity C, a critical requirement for method validation in generic drug applications (ANDA) [2].

Reference standard purity Certificate of Analysis (CoA) GMP compliance

Degradation Pathway Specificity: Impurity C as a Distinct Process-Related Impurity vs. Hydrolytic Degradant Impurity A

Daclatasvir Impurity C is identified as a process-related impurity and potential degradation product, but its formation pathway differs from that of the major hydrolytic degradant Impurity A [1]. In forced degradation studies, daclatasvir dihydrochloride undergoes significant degradation under acidic, basic, and oxidative conditions, generating multiple degradants, including Impurity C and others [2][3]. While Impurity A is specifically documented as the principal degradation product formed via amide bond hydrolysis, Impurity C's formation is associated with alternative degradation routes (e.g., carbamate hydrolysis or rearrangement) [1]. This differentiation in degradation chemistry is crucial for developing stability-indicating methods that can accurately monitor the specific impurity profile of daclatasvir drug substance and product over shelf-life.

Forced degradation studies Impurity origin Stability-indicating methods

Regulatory Traceability: Impurity C's Compliance with Pharmacopeial and ANDA Requirements for Daclatasvir Impurity Control

Daclatasvir Impurity C is manufactured and characterized to meet the stringent requirements for impurity reference standards in Abbreviated New Drug Applications (ANDA) and commercial daclatasvir production [1]. Vendors provide traceability documentation against pharmacopeial standards (e.g., USP, EP) upon request, ensuring that the impurity standard is suitable for regulatory submissions [1]. In contrast, generic or uncharacterized impurities lack this level of documented traceability, which can lead to deficiencies in ANDA reviews or delays in regulatory approval. The International Pharmacopoeia monograph for daclatasvir dihydrochloride explicitly requires control of specified impurities, and Impurity C is a recognized component of the impurity profile [2].

ANDA submission Pharmacopeial compliance Reference standard traceability

Daclatasvir Impurity C (1256385-55-3): Critical Application Scenarios in Analytical Method Validation, ANDA Preparation, and Commercial QC for Daclatasvir API and Finished Products


Method Validation and System Suitability for Daclatasvir Impurity Profiling by HPLC/UPLC

In analytical method development and validation for daclatasvir drug substance and product, Daclatasvir Impurity C serves as an essential reference standard to establish system suitability criteria, including resolution (Rs > 1.5) from the parent peak and other known impurities, and to determine method specificity [1][2]. Its use ensures that the validated method can accurately identify and quantify this specific impurity in the presence of other components, a requirement for ICH Q2(R1) validation. Without a well-characterized Impurity C standard, method validation may fail due to peak misidentification or inability to demonstrate adequate resolution, delaying ANDA submission.

Forced Degradation and Stability-Indicating Method Development

Daclatasvir Impurity C is a critical tool in forced degradation studies to elucidate the degradation profile of daclatasvir under ICH Q1A(R2) stress conditions (acid, base, oxidative, photolytic, thermal) [1]. By spiking Impurity C into stressed samples, analysts can confirm peak identity and assess whether the analytical method can separate degradation products from the parent drug. This application is particularly important because Impurity C may form under specific oxidative or thermal stress conditions distinct from the main hydrolytic degradant Impurity A, requiring its unique reference standard for accurate identification [2].

Quality Control Release Testing for Daclatasvir API and Finished Dosage Forms

In commercial QC laboratories, Daclatasvir Impurity C is used as a reference standard for routine impurity testing to ensure that daclatasvir API and finished drug products meet pharmacopeial specifications for individual and total impurities [1]. The ≥98% purity and full characterization data provided with the standard enable accurate quantification of Impurity C levels in batch release testing, supporting compliance with ICH Q3A/Q3B guidelines and regulatory commitments. Substituting Impurity C with an alternative standard would compromise the accuracy and reliability of these critical QC assays, potentially leading to out-of-specification investigations or product recalls.

ANDA Preparation and Regulatory Submission Support

For generic drug manufacturers preparing an ANDA for daclatasvir, Daclatasvir Impurity C is an indispensable reference standard for demonstrating that the proposed generic product's impurity profile is comparable to the reference listed drug (RLD) and within acceptable limits [1][2]. The standard's traceability documentation and regulatory-grade characterization data (CoA with NMR, MS, HPLC) provide the necessary evidence to satisfy FDA reviewers that the impurity control strategy is robust. In the absence of a specific Impurity C standard, ANDA applicants may face deficiencies related to inadequate impurity characterization, prolonging review timelines and delaying market entry.

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